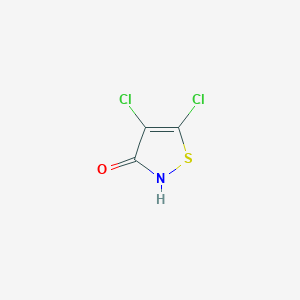

4,5-Dichloro-3-hydroxyisothiazole

Beschreibung

4,5-Dichloro-3-hydroxyisothiazole (C₃HCl₂NOS(OH)) is a halogenated isothiazole derivative characterized by chlorine atoms at positions 4 and 5 and a hydroxyl group at position 3. Its synthesis typically involves cyclization reactions of thioamide precursors or halogenation of hydroxyisothiazole intermediates . Recent crystallographic studies (CCDC 2213501–2213504, 2243955–2243956) confirm its planar heterocyclic core, with intramolecular hydrogen bonding between the hydroxyl group and adjacent nitrogen, stabilizing the structure .

Eigenschaften

IUPAC Name |

4,5-dichloro-1,2-thiazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2NOS/c4-1-2(5)8-6-3(1)7/h(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOQQUKTKZBUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SNC1=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337441 | |

| Record name | 3(2H)-Isothiazolone, 4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25658-72-4 | |

| Record name | 3(2H)-Isothiazolone, 4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Isothiazole Derivatives

3,5-Dichloro-4-isothiazolecarbonitrile

- Structure : Chlorine at positions 3 and 5, and a nitrile group at position 4 (C₄Cl₂N₂S).

- Synthesis : Prepared via cyclization of thioamide derivatives with chlorinating agents, as described by Hatchard (1964) .

- Key Differences : The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to 4,5-dichloro-3-hydroxyisothiazole. The electron-withdrawing nitrile group enhances electrophilic reactivity, making it more reactive in nucleophilic substitutions .

5-Chloro-2-methyl-4-isothiazolin-3-one

- Structure: Chlorine at position 5, methyl at position 2, and a ketone at position 3 (C₄H₄ClNOS).

- Applications : Widely used as a biocide (CAS 26172-55-4) due to its antimicrobial properties .

- Key Differences : The ketone group at position 3 increases electrophilicity but reduces acidity compared to the hydroxyl group in 4,5-dichloro-3-hydroxyisothiazole. The methyl group enhances steric hindrance, limiting ring functionalization .

5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile)

- Structure : Two brominated isothiazole units linked by a disulfide bond (C₆Br₂N₄S₃).

- Synthesis : Produced via oxidative coupling of thiol precursors, as patented by Hatchard (1964) .

- Key Differences : The disulfide bridge enables dimerization, altering solubility and redox properties. Bromine substituents increase molecular weight and polarizability compared to chlorine analogs .

Physicochemical and Spectral Properties

Table 1: Comparative Physicochemical Data

- Hydrogen Bonding : The hydroxyl group in 4,5-dichloro-3-hydroxyisothiazole facilitates stronger intermolecular interactions than chloro or methyl substituents in analogs, impacting crystal packing .

- Electron Density : DFT calculations reveal that the hydroxyl group donates electron density to the isothiazole ring, reducing electrophilicity at position 4 compared to nitrile-substituted derivatives .

Reactivity and Functionalization Potential

- 4,5-Dichloro-3-hydroxyisothiazole : The hydroxyl group allows for derivatization via esterification or etherification, while chlorine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

- 3,5-Dichloro-4-isothiazolecarbonitrile : The nitrile group undergoes hydrolysis to amides or reduction to amines, expanding its utility in heterocyclic synthesis .

- 5-Chloro-2-methyl-4-isothiazolin-3-one: Limited functionalization due to steric hindrance from the methyl group; primarily used as a biocidal agent without further modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.